N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that features a benzothiazole ring and a pyrrolidinone moiety
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-11-3-6-13-14(9-11)26-18(20-13)21-17(25)10-1-4-12(5-2-10)22-15(23)7-8-16(22)24/h1-6,9H,7-8H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLUWTCZXLRBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common route includes the initial formation of the benzothiazole ring, followed by the introduction of the chlorobenzene group. The final step involves the coupling of the pyrrolidinone moiety under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
- 1-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structural features, which include a benzothiazole moiety and a pyrrolidinone derivative. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H16ClN3O2S
- Molecular Weight : 373.86 g/mol
- CAS Number : 8377631
Structural Features
| Feature | Description |
|---|---|
| Benzothiazole Ring | Provides a heterocyclic structure with potential for biological activity. |
| Pyrrolidinone Group | Contributes to the compound's pharmacological properties. |
| Chlorine Substituent | May enhance lipophilicity and biological activity. |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific signaling pathways associated with cancer cell proliferation.
Case Study: In Vitro Anticancer Assays
In vitro assays using various cancer cell lines have demonstrated that similar benzothiazole derivatives can inhibit cell growth effectively. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Assay Method : Sulforhodamine B (SRB) assay
- Results : Compounds showed IC50 values in the micromolar range, indicating potent antiproliferative effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that benzothiazole derivatives possess significant antibacterial and antifungal activities.
Example of Antimicrobial Testing
| Microorganism Tested | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | 32 µg/mL |
| Candida albicans | Moderate inhibition | 64 µg/mL |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell metabolism.
- Apoptosis Induction : Promoting programmed cell death in malignant cells.
- Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications in the substituents on the benzothiazole or pyrrolidinone rings can lead to significant changes in potency and selectivity.
Key Findings in SAR Studies
- Chlorine Substitution : Enhances lipophilicity and may improve cellular uptake.
- Pyrrolidinone Variations : Alterations in the carbonyl group can affect binding affinity to biological targets.
- Benzene Ring Modifications : Different substitutions can lead to varying degrees of cytotoxicity.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for N-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide?
Methodological Answer :
- Route Design : Use coupling reactions between substituted benzothiazol-2-amine and activated benzoyl derivatives (e.g., acyl chlorides) in pyridine or DMF as solvents. Evidence from analogous compounds suggests equimolar ratios and room-temperature stirring for 12–24 hours .
- Optimization : Apply factorial design to test variables like solvent polarity, temperature, and catalyst presence. For example, a 2³ factorial design can identify critical factors affecting yield and purity .
- Purification : Recrystallization from methanol or ethanol is effective for isolating crystalline products. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity via HPLC .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm amide bond formation and substituent positions. IR spectroscopy verifies C=O (amide) and C-S (thiazole) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., N–H···N hydrogen bonds) and packing motifs. For example, SCXRD of analogous compounds shows centrosymmetric dimers stabilized by hydrogen bonds .
Q. How can initial bioactivity screening be designed to evaluate this compound’s therapeutic potential?
Methodological Answer :
- Assay Selection : Prioritize enzyme inhibition assays (e.g., pyruvate:ferredoxin oxidoreductase (PFOR) for antiparasitic activity) and antioxidant assays (e.g., DPPH radical scavenging). Reference protocols from benzothiazole derivatives with confirmed bioactivity .
- Dose-Response : Test concentrations in the 1–100 µM range using triplicate measurements. Include positive controls (e.g., nitazoxanide for PFOR inhibition) and validate results with IC calculations .
Advanced Research Questions
Q. What mechanistic insights can be derived from studying this compound’s interaction with biological targets?
Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the benzamide moiety and active sites (e.g., PFOR enzyme). Prioritize hydrogen bonding with catalytic residues and hydrophobic interactions with thiazole substituents .
- Kinetic Studies : Perform steady-state enzyme kinetics to determine inhibition type (competitive/non-competitive). Analyze values using Lineweaver-Burk plots .
Q. How can computational modeling enhance the design of derivatives with improved efficacy?
Methodological Answer :
- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
- AI-Driven Optimization : Implement machine learning (e.g., random forest) to predict synthetic feasibility and bioactivity. Tools like COMSOL Multiphysics integrate reaction parameters and thermodynamic data for virtual screening .
Q. What experimental design principles are critical for optimizing reaction conditions?
Methodological Answer :
- Response Surface Methodology (RSM) : Use central composite design (CCD) to model non-linear relationships between variables (e.g., temperature, catalyst loading). Analyze via ANOVA to identify significant factors .
- Robustness Testing : Vary parameters within ±10% of optimal conditions (e.g., solvent volume, stirring rate) to assess reproducibility. Include edge cases to validate design space .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models. Assess heterogeneity via statistics and subgroup analysis (e.g., cell line variations) .
- Experimental Replication : Standardize protocols (e.g., cell culture conditions, assay buffers) to minimize variability. Use blinded analysis to reduce bias .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
Methodological Answer :
- Process Control : Implement inline PAT (Process Analytical Technology) tools like FTIR spectroscopy to monitor reaction progression in real time .
- Membrane Separation : Use nanofiltration or reverse osmosis to purify intermediates, reducing solvent waste and improving throughput .
Q. How can target identification studies distinguish between direct enzyme inhibition and off-target effects?
Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to map binding partners in cellular lysates .
- CRISPR Knockout : Validate target engagement by comparing bioactivity in wild-type vs. gene-edited cell lines .
Q. What methodologies differentiate heterogeneous vs. homogeneous reaction mechanisms in catalytic steps?
Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare ratios to identify rate-determining steps influenced by surface interactions (heterogeneous) or solvent effects (homogeneous) .
- Catalyst Characterization : Use TEM and XPS to confirm catalyst stability and leaching during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
